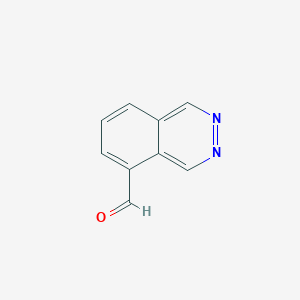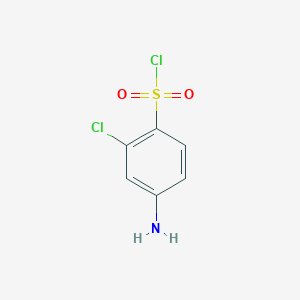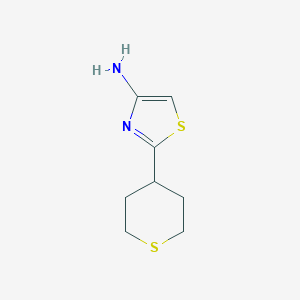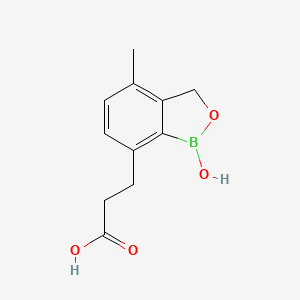
1,3-Dihydro-1-hydroxy-4-methyl-2,1-benzoxaborole-7-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is an organic compound with a unique structure that includes a boron atom within a heterocyclic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of boronic acids with other organic compounds under controlled conditions. One common method involves the reaction of phenylboronic acid with a suitable precursor to form the desired oxaborole ring . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the oxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as those used in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxaborole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction can produce various reduced forms of the oxaborole ring .
科学的研究の応用
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. The oxaborole ring can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction is facilitated by the boron atom, which can form stable complexes with various biomolecules .
類似化合物との比較
Similar Compounds
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- 2,1-Benzoxaborole-6-carboxylic acid, 1,3-dihydro-1-hydroxy-3,3-dimethyl-
Uniqueness
3-(1-Hydroxy-4-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific substitution pattern on the oxaborole ring, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C11H13BO4 |
|---|---|
分子量 |
220.03 g/mol |
IUPAC名 |
3-(1-hydroxy-4-methyl-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO4/c1-7-2-3-8(4-5-10(13)14)11-9(7)6-16-12(11)15/h2-3,15H,4-6H2,1H3,(H,13,14) |
InChIキー |
SGESCBRSJQWAJW-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C=CC(=C2CO1)C)CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


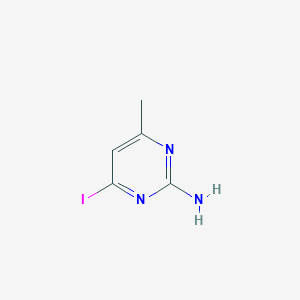
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)
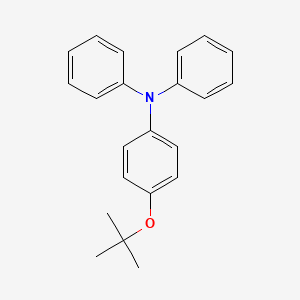
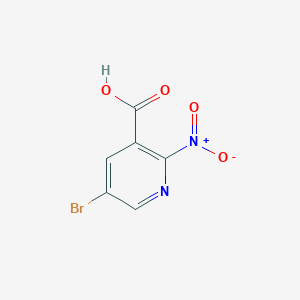

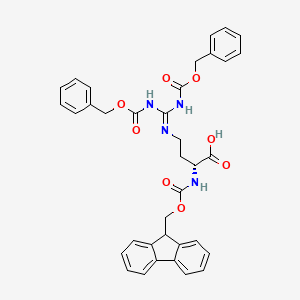
![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
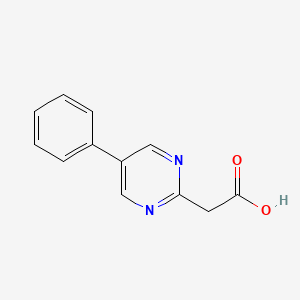
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)


